molecular formula C22H15F10NO B14764563 1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol

1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol

Cat. No.: B14764563
M. Wt: 499.3 g/mol
InChI Key: HSIXDZALEPCTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol is a fluorinated cyclopenta[c]quinoline derivative characterized by a hexafluoro-propan-2-ol substituent. This structure combines a rigid bicyclic core with electron-withdrawing fluorine atoms, which enhance lipophilicity and metabolic stability. The compound’s unique features include:

Properties

Molecular Formula

C22H15F10NO

Molecular Weight

499.3 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]propan-2-ol

InChI

InChI=1S/C22H15F10NO/c23-11-5-6-14(16(9-11)20(24,25)26)18-13-3-1-2-12(13)15-8-10(4-7-17(15)33-18)19(34,21(27,28)29)22(30,31)32/h1-2,4-9,12-13,18,33-34H,3H2

InChI Key

HSIXDZALEPCTQS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C4=C(C=C(C=C4)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol involves several steps. The synthetic route typically starts with the preparation of the core cyclopenta[c]quinoline structure, followed by the introduction of the fluorinated phenyl group and the hexafluoroisopropanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclopenta[c]quinoline core can interact with nucleic acids and other biomolecules, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[c]quinoline Derivatives

G-1 (1-[4-(6-Bromobenzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone)
  • Structural Differences: Replaces the hexafluoro-propan-2-ol group with an ethanone moiety.
  • Functional Impact :
    • The ketone group in G-1 facilitates hydrogen bonding but lacks the acidity of the fluorinated alcohol in the target compound.
    • G-1 exhibits GPER-independent antiproliferative effects in cancer cells, whereas the target compound’s fluorinated alcohol may alter pharmacokinetics or target selectivity .
  • Applications : G-1 is a GPER agonist/antagonist lead; the target compound’s fluorinated substituents could enhance blood-brain barrier penetration or enzyme inhibition .
4BP-TQS (4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)
  • Structural Differences : Features a sulfonamide group instead of hexafluoro-propan-2-ol.
  • Functional Impact: Sulfonamides are strong hydrogen-bond donors, whereas fluorinated alcohols offer moderate acidity and lipophilicity. 4BP-TQS acts as an α7 nicotinic acetylcholine receptor (α7 nAChR) ago-PAM, while the target compound’s fluorine-rich structure may favor interactions with hydrophobic binding pockets .

Fluorinated Alcohol Derivatives

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol (HFPP)
  • Structural Differences: Lacks the cyclopenta[c]quinoline core and complex aromatic substitution.
  • Functional Impact :
    • HFPP (pKa 8.8) is used as a solvent in ring-opening polymerization (ROP) due to its acidity and stability. The target compound’s larger structure may limit solvent utility but enhance bioactivity .
    • Both compounds share high fluorine content, but the target’s bicyclic framework increases molecular weight (~484 g/mol vs. 232 g/mol for HFPP), affecting solubility and diffusion rates .
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol (HF-0303)
  • Structural Differences : Substitutes the 4-fluoro-2-(trifluoromethyl)phenyl group with a simpler 4-ethylphenyl.
  • Functional Impact :
    • The ethyl group reduces steric hindrance and electron-withdrawing effects compared to the target compound’s fluorinated phenyl.
    • HF-0303 (95% purity) is used in synthetic chemistry; the target compound’s complexity may necessitate specialized purification techniques .

Substituted Phenylpropane Derivatives

(E)-1-(4-Hydroxyphenyl)-3-(3-(Trifluoromethyl)Phenyl)Prop-2-ene
  • Structural Differences: Linear enone backbone vs. bicyclic core.
  • Functional Impact: The trifluoromethyl group in both compounds enhances metabolic stability, but the cyclopenta[c]quinoline in the target compound provides conformational rigidity for target binding .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents pKa (OH group) Biological/Industrial Relevance
Target Compound ~484 Hexafluoro-propan-2-ol, CF₃/F-phenyl ~8.8–9.5* Potential anticancer/neuroactive agent
G-1 409.2 Ethanone, bromobenzodioxole N/A GPER agonist/antagonist
HFPP 232.1 Hexafluoro-propan-2-ol, phenyl 8.8 Solvent for ROP
HF-0303 272.2 Hexafluoro-propan-2-ol, 4-ethylphenyl N/A Synthetic intermediate
4BP-TQS 403.3 Sulfonamide, bromophenyl N/A α7 nAChR ago-PAM

*Extrapolated from analogous fluorinated alcohols .

Key Research Findings

  • Acidity and Reactivity: The target compound’s hexafluoro-propan-2-ol group is less acidic than nonafluoro-tert-butyl alcohol (pKa 5.1) but comparable to HFPP, making it suitable for catalytic or biochemical applications requiring moderate proton donation .
  • Biological Activity: Structural analogs like G-1 and 4BP-TQS demonstrate that cyclopenta[c]quinoline derivatives are versatile scaffolds for targeting GPCRs and ion channels. The fluorine-rich substituents in the target compound may improve CNS penetration or resistance to oxidative metabolism .
  • Synthetic Challenges: Introducing multiple fluorine atoms and the cyclopenta[c]quinoline core requires specialized reagents (e.g., fluorinated aldehydes) and stepwise annulation strategies, as seen in related syntheses .

Biological Activity

The compound 1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol is a complex fluorinated organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure features multiple fluorine atoms and a cyclopenta[c]quinoline core, which may influence its biological activity through enhanced lipophilicity and metabolic stability. The molecular formula is C26H24F7N3OC_{26}H_{24}F_7N_3O with a molecular weight of approximately 527.48 g/mol.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, a study reported that tetrahydroquinoline derivatives demonstrated inhibition against various cancer cell lines including melanoma and leukemia with GI50 values as low as 0.1 μM . The presence of trifluoromethyl groups in the structure may enhance the potency of these compounds by improving their interaction with biological targets.

The exact mechanism of action for this specific compound remains to be fully elucidated; however, it is hypothesized to involve modulation of critical signaling pathways associated with cell proliferation and apoptosis. Compounds with similar structures have been shown to act as inhibitors of key enzymes involved in cancer progression .

Pharmacokinetics

Fluorinated compounds often exhibit unique pharmacokinetic profiles due to their altered lipophilicity and metabolic pathways. The hexafluoro substitution can lead to increased plasma half-life and bioavailability compared to non-fluorinated analogs. Further studies are necessary to determine the pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for this specific compound.

Safety Profile

While fluorinated compounds can offer therapeutic benefits, they also pose safety concerns. The compound is classified under hazardous materials due to its potential toxicity and environmental impact. Proper handling and storage conditions are critical to mitigate risks associated with exposure .

Case Studies

A review of related literature highlights several case studies where similar fluorinated compounds were tested for biological activity:

StudyCompoundActivityCell Lines TestedGI50 (μM)
DPC423AnticancerMelanoma, Leukemia0.1
Hexafluoroisopropyl AlcoholPXR ModulationHepG2 Cells-

These studies underscore the potential efficacy of fluorinated compounds in targeting cancerous cells.

Q & A

Basic: What are the recommended synthetic routes for constructing the cyclopenta[c]quinoline core in this compound?

Methodological Answer:
The cyclopenta[c]quinoline scaffold can be synthesized via cyclocondensation reactions. A common approach involves:

Cyclization of substituted anilines with ketones or aldehydes under acidic conditions to form the tetrahydroquinoline intermediate.

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce fluorinated aryl groups, as demonstrated in fluorinated quinoline derivatives .

Epoxide ring-opening or electrophilic fluorination to install the hexafluoro-isopropanol moiety, leveraging protocols for trifluoromethylquinolines .
Key challenges include regioselectivity in fluorination and maintaining stereochemical integrity during cyclization.

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structural complexity?

Methodological Answer:

  • ¹⁹F NMR : Critical for resolving fluorinated groups. The hexafluoro-isopropanol group typically shows a singlet near δ -75 ppm, while aromatic CF₃ groups resonate at δ -60 to -65 ppm .
  • ¹H NMR : Look for splitting patterns in the tetrahydrocyclopentaquinoline protons (δ 1.5–3.5 ppm for aliphatic hydrogens) and aromatic protons (δ 6.5–8.5 ppm) .
  • IR : Confirm hydroxyl (broad ~3300 cm⁻¹) and carbonyl (if present, ~1700 cm⁻¹) groups .
  • HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks and isotopic patterns for fluorine/chlorine .

Advanced: How can regioselectivity issues in electrophilic fluorination be addressed during synthesis?

Methodological Answer:
Regioselectivity is influenced by:

Directing groups : Electron-withdrawing substituents (e.g., CF₃) on the quinoline ring direct fluorination to para positions .

Reagent choice : Use of Selectfluor® or XeF₂ in aprotic solvents (e.g., DCM) minimizes side reactions .

Computational pre-screening : DFT calculations (e.g., Gaussian 09) predict reactive sites by mapping electron density and Fukui indices .
Contradictions in regioselectivity between experimental and computational results should be resolved via kinetic vs. thermodynamic control studies .

Advanced: What computational strategies are effective for modeling this compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study charge distribution, HOMO-LUMO gaps, and fluorophilic interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological matrices (e.g., water-lipid bilayers) to predict membrane permeability .
  • QSPR Models : Corrogate experimental LogP values with fluorine count to assess hydrophobicity trends .
    Validate models against crystallographic data (e.g., X-ray diffraction) for accuracy .

Advanced: How should researchers resolve contradictions in spectroscopic data during purity assessment?

Methodological Answer:

Cross-validation : Combine ¹H/¹⁹F NMR, LC-MS, and elemental analysis to confirm molecular composition.

X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., tetrahydrocyclopentaquinoline conformation) .

Dynamic NMR : Use variable-temperature studies to identify rotamers or dynamic processes masking true signals .
For example, discrepancies in aromatic proton splitting may arise from slow conformational exchange—addressed by heating the sample to coalescence .

Advanced: What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

Enzyme Inhibition : Screen against kinases or fluorinated-target enzymes (e.g., glucosylceramide synthase) using fluorescence-based assays .

Cellular Uptake : Track intracellular accumulation via LC-MS or fluorine-specific probes (e.g., ¹⁹F MRI agents) .

Metabolic Stability : Incubate with liver microsomes and monitor degradation via HPLC-UV/MS .
Dose-response curves (IC₅₀) and selectivity indices should be compared to structurally related fluorinated quinolines .

Advanced: How can the steric effects of the hexafluoro-isopropanol group impact binding interactions in target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with hydrophobic pockets. The CF₃ groups may enhance binding via van der Waals interactions but reduce solubility .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting CF₃ with CH₃ .
  • Cryo-EM/X-ray : Resolve co-crystal structures to validate docking predictions and identify water-mediated hydrogen bonds involving the hydroxyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.